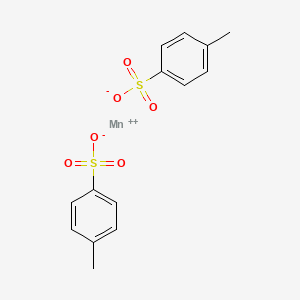
Manganese di(toluene-4-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese di(toluene-4-sulphonate) is an organometallic compound with the chemical formula C14H14MnO6S2. It is a manganese salt of toluene-4-sulphonic acid, characterized by its unique structure and properties. This compound is of significant interest in various fields of chemistry and industry due to its catalytic and reactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese di(toluene-4-sulphonate) can be synthesized through the reaction of manganese salts with toluene-4-sulphonic acid under controlled conditions. One common method involves the use of manganese nitrate and toluene-4-sulphonic acid in an aqueous medium, followed by crystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of manganese di(toluene-4-sulphonate) often involves large-scale reactions using manganese oxide supported on various substrates. The process typically includes steps such as impregnation, drying, and calcination to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese di(toluene-4-sulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the manganese center, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Manganese di(toluene-4-sulphonate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese dioxide, while reduction can produce manganese metal or lower oxidation state manganese compounds .
Applications De Recherche Scientifique
Manganese di(toluene-4-sulphonate) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Mécanisme D'action
The mechanism of action of manganese di(toluene-4-sulphonate) involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity, where it can activate substrates and promote chemical transformations. The molecular targets and pathways involved include interactions with organic molecules and coordination with ligands, leading to the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
- Manganese(II) sulfate
- Manganese(III) acetate
- Manganese dioxide
- Manganese(II) chloride
Comparison: Manganese di(toluene-4-sulphonate) is unique due to its organometallic nature and the presence of the toluene-4-sulphonate ligand. This distinguishes it from other manganese compounds, which may not have the same catalytic properties or reactivity. For instance, manganese dioxide is primarily used as an oxidizing agent, while manganese di(toluene-4-sulphonate) can act as both an oxidizing and reducing agent under different conditions .
Propriétés
Numéro CAS |
47265-07-6 |
|---|---|
Formule moléculaire |
C14H14MnO6S2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
manganese(2+);4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Mn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
Clé InChI |
KHFMMDORGDKXDS-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


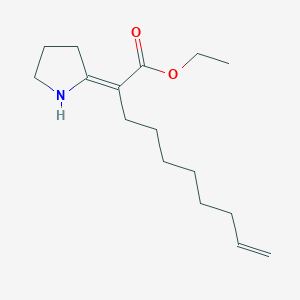
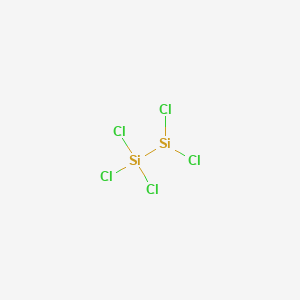

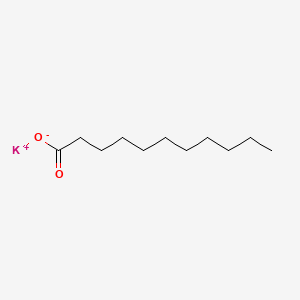
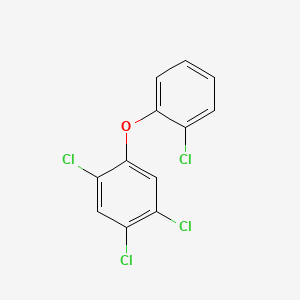
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
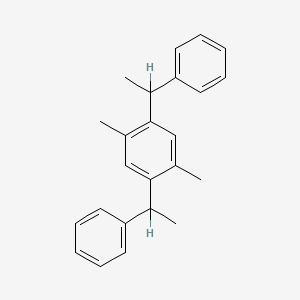
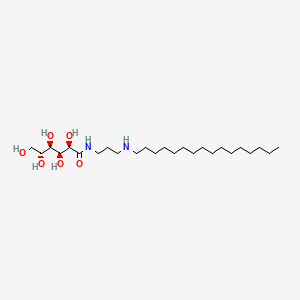
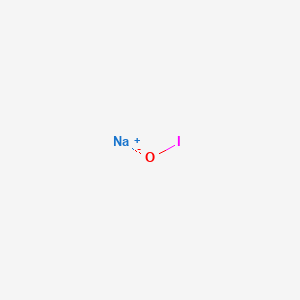
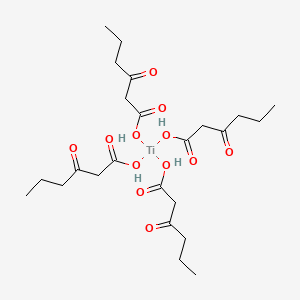
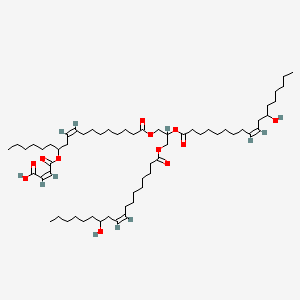
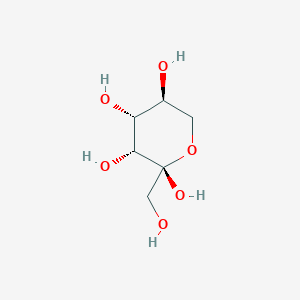
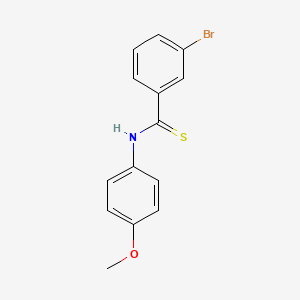
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
